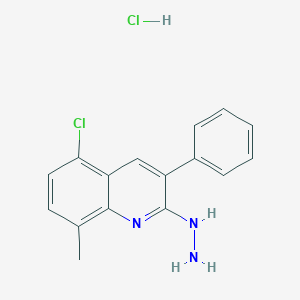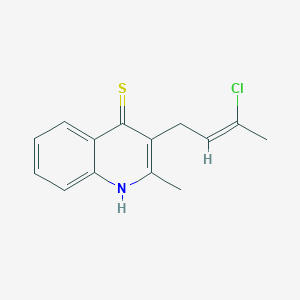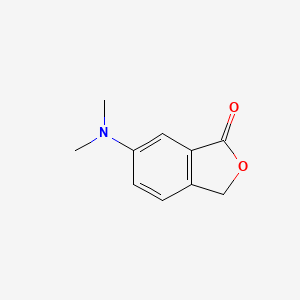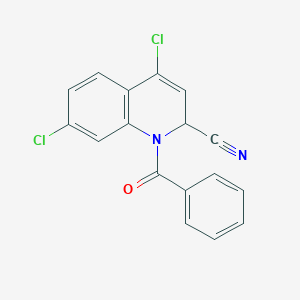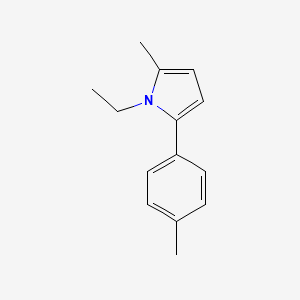
1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features an ethyl group at the first position, a methyl group at the second position, and a p-tolyl group at the fifth position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1H-pyrrole with p-tolylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), often under controlled temperatures and inert atmospheres.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of 1-ethyl-2-methyl-5-(p-tolyl)-1H-pyrrolidine.
Substitution: Formation of halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole
- 1-Ethyl-2-methyl-5-(m-tolyl)-1H-pyrrole
- 1-Ethyl-2-methyl-5-(o-tolyl)-1H-pyrrole
Uniqueness
1-Ethyl-2-methyl-5-(p-tolyl)-1H-pyrrole is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
62041-50-3 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-ethyl-2-methyl-5-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-4-15-12(3)7-10-14(15)13-8-5-11(2)6-9-13/h5-10H,4H2,1-3H3 |
InChI Key |
YFVUFCMXZZFDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C1C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



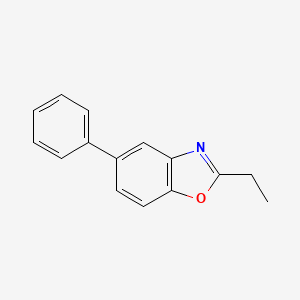
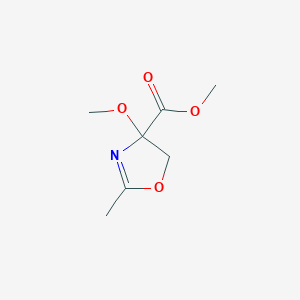
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

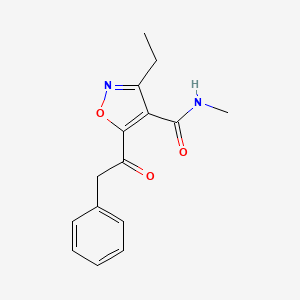
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
